molecular formula C26H25BrN4O3 B1682406 Zaurategrast CAS No. 455264-31-0

Zaurategrast

Numéro de catalogue: B1682406
Numéro CAS: 455264-31-0
Poids moléculaire: 521.4 g/mol
Clé InChI: KYHVWHYLKOHLKA-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zaurategrast, également connu sous le nom de CDP323, est un promédicament de petite molécule antagoniste de la molécule d'adhésion cellulaire vasculaire 1 (VCAM-1) se liant aux intégrines alpha4. Il a été initialement développé par la société biopharmaceutique britannique Celltech plc. (maintenant UCB S.A.) et était un nouveau médicament potentiel pour le traitement oral de la sclérose en plaques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Zaurategrast implique la formation d'une structure spirocyclique et l'incorporation d'une partie naphtyridine. Les étapes clés comprennent :

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions réactionnelles contrôlées et des techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Zaurategrast subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études ou des applications supplémentaires .

Applications de la recherche scientifique

    Chimie : Utilisé comme composé modèle pour étudier les interactions des petites molécules avec les intégrines.

    Biologie : Étudié pour son rôle dans la modulation de la migration des cellules immunitaires et ses effets thérapeutiques potentiels dans les maladies auto-immunes.

    Médecine : Exploré comme traitement de la sclérose en plaques en raison de sa capacité à inhiber la liaison de la VCAM-1 aux intégrines alpha4, empêchant ainsi la migration et l'inflammation des cellules immunitaires.

    Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les voies médiées par les intégrines

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de la migration des cellules immunitaires des vaisseaux sanguins vers les tissus enflammés. Cela est réalisé en bloquant l'interaction entre la VCAM-1 et les intégrines alpha4, qui sont essentielles à l'adhésion et à la migration des cellules immunitaires. En empêchant cette interaction, le this compound réduit l'infiltration des cellules immunitaires et les dommages tissulaires subséquents, ce qui en fait un candidat prometteur pour le traitement des maladies auto-immunes telles que la sclérose en plaques .

Applications De Recherche Scientifique

Zaurategrast is an ethyl ester prodrug of CT7758, functioning as a carboxylic acid antagonist of the integrin alpha4-beta1 (α4β1), also known as very late antigen 4 (VLA4) . UCB and Biogen Idec were developing CDP323 for the treatment of multiple sclerosis, but its development was stopped in 2009 due to insufficient efficacy data from a Phase II clinical trial .

This compound Applications and Research

Target and Mechanism of Action
this compound targets α4β1 and α4β7 integrins, acting as an antagonist . These integrins are expressed on leukocytes and are involved in immune system and nervous system diseases . The drug works by blocking the interaction of these integrins, which play a role in various inflammatory conditions .

Clinical Trials and Results
Clinical trials have explored the use of this compound in multiple sclerosis .

Trial IdentifierPhaseStatusDescription
NCT00726648Phase 1/2CompletedEvaluated the effects of different doses of CDP323 on biomarker patterns, safety, and tolerability in subjects with relapsing forms of multiple sclerosis over four weeks .
NCT00484536Phase 2TerminatedEvaluated the safety, tolerability, and effect of CDP323 in patients with relapsing forms of multiple sclerosis . The trial was terminated .

In Vivo Use and Lymphocyte Count
In a study, multiple sclerosis subjects were treated with different doses of this compound (CDP323) for 28 days . Daily doses of 1000 or 2000 mg of CDP323 led to significant increases in total lymphocyte count and suppressed VCAM-1 binding by reducing unbound very late antigen-4 expression on lymphocytes .

Pharmacokinetics
In experiments with mice, a single oral dose of 500 mg/kg of this compound resulted in an AUC (Area Under the Curve) of 0.5 μg × h/mL in plasma .

Mécanisme D'action

The mechanism of action of Zaurategrast involves the inhibition of immune cell migration from blood vessels to inflamed tissues. This is achieved by blocking the interaction between VCAM-1 and alpha4-integrins, which are crucial for the adhesion and migration of immune cells. By preventing this interaction, this compound reduces immune cell infiltration and subsequent tissue damage, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis .

Comparaison Avec Des Composés Similaires

Le Zaurategrast est similaire à d'autres inhibiteurs des intégrines tels que le natalizumab, qui cible également la voie des intégrines alpha4. Le this compound est unique en raison de sa structure de petite molécule, qui permet une administration orale, contrairement au natalizumab, qui est un anticorps monoclonal et nécessite une administration intraveineuse .

Liste des composés similaires

Activité Biologique

Zaurategrast, also known as CDP323, is an ethyl ester prodrug of CT7758, which acts as a potent antagonist of the integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). Initially developed for the treatment of multiple sclerosis, its clinical development was discontinued in 2009 due to inadequate efficacy data in phase II trials. Despite its halted development, research into its biological activity continues to reveal significant insights into its pharmacological potential.

This compound functions primarily as an α4-integrin inhibitor , which plays a critical role in the adhesion and migration of lymphocytes. By inhibiting this integrin, this compound reduces the binding of lymphocytes to vascular cell adhesion molecule-1 (VCAM-1), thereby influencing immune responses.

Pharmacokinetics

Research indicates that this compound undergoes significant metabolism after oral administration. The pharmacokinetic profile demonstrates a rapid absorption with maximum plasma concentrations reached within a few hours post-dose. The elimination half-life and area under the curve (AUC) values suggest favorable bioavailability and distribution characteristics for therapeutic applications.

ParameterValue
Maximum Concentration (Cmax)Varies by dosage
Time to Maximum Concentration (Tmax)1.5 - 3 hours
Elimination Half-Life (T1/2)Approximately 5 hours

In Vivo Studies

In clinical trials involving multiple sclerosis patients, this compound was administered in various dosages (100 mg to 2000 mg). Notably, higher doses resulted in significant increases in total lymphocyte counts and effectively suppressed VCAM-1 binding by reducing unbound VLA4 expression on lymphocytes .

Antimicrobial and Anti-inflammatory Activity

This compound has shown potential anti-inflammatory properties by modulating immune cell activity. This is particularly relevant in conditions characterized by chronic inflammation. Additionally, preliminary studies indicate that it may possess antimicrobial effects, although further research is required to elucidate these mechanisms fully.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted, suggesting a potential role in cancer therapy. For example, studies have demonstrated that this compound can impair key signaling pathways involved in tumor growth .

Clinical Trial Insights

One notable clinical trial randomized multiple sclerosis patients to receive this compound over a 28-day period. Results indicated that dosages of 1000 mg or greater significantly affected lymphocyte dynamics and inflammatory markers, underscoring the drug's immunomodulatory capabilities .

Comparative Studies

In comparative analyses with other integrin inhibitors, this compound exhibited a unique profile concerning its selectivity and potency against α4-integrin. This specificity may confer advantages in therapeutic contexts where modulation of immune cell trafficking is desired.

Propriétés

IUPAC Name

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVWHYLKOHLKA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196547
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455264-31-0
Record name N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455264-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaurategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ct-7758
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAURATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaurategrast
Reactant of Route 2
Zaurategrast
Reactant of Route 3
Zaurategrast
Reactant of Route 4
Zaurategrast
Reactant of Route 5
Zaurategrast
Reactant of Route 6
Zaurategrast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.